6-(2-Methylphenyl)sulfanylhexan-1-ol

Description

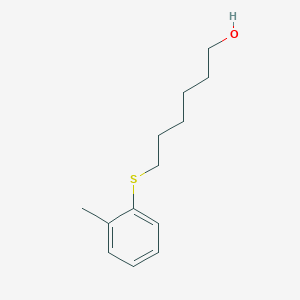

6-(2-Methylphenyl)sulfanylhexan-1-ol is an organosulfur compound featuring a hexanol backbone substituted with a 2-methylphenylthio group at the sixth carbon. This structure combines hydrophobic aromatic character (from the 2-methylphenyl group) with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

6-(2-methylphenyl)sulfanylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFZGBZQJZYGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 6-(2-Methylphenyl)sulfanylhexan-1-ol, allowing for comparative analysis:

6-Methylsulfanylhexan-1-amine

- Structure : A hexylamine chain with a methylsulfanyl group at the sixth carbon.

- Key Differences : Replaces the hydroxyl group with an amine and substitutes the 2-methylphenyl group with a methyl group.

1-Methylcyclopentanol

- Structure: A cyclopentanol derivative with a methyl group at the 1-position.

- Key Differences: Cyclic structure versus linear hexanol chain; lacks the sulfanyl group.

- The absence of a sulfanyl group eliminates thioether-related redox or nucleophilic properties .

6-Methylheptan-1-ol

- Structure: A branched heptanol with a methyl group at the sixth carbon.

- Key Differences : Branched alkyl chain instead of a sulfanyl-substituted aromatic group.

- Boiling point is likely higher than this compound due to stronger van der Waals forces in the longer alkyl chain .

Phenol, 2-methyl-6-(1-methyl-2-phenylethyl)-

- Structure: A phenolic compound with a complex alkyl-aromatic substituent.

- Key Differences: Features a phenolic hydroxyl group and a bulky 1-methyl-2-phenylethyl group.

- Implications: The phenolic –OH is more acidic than the aliphatic –OH in this compound. The bulky substituent may hinder molecular packing, reducing crystallinity compared to the linear hexanol chain .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility : The 2-methylphenyl group likely reduces water solubility compared to aliphatic alcohols like 6-methylheptan-1-ol but enhances lipid membrane permeability .

Preparation Methods

Bromohexanol Thiolation

A direct route involves displacing a halogen or sulfonate leaving group at the 6-position of hexan-1-ol with 2-methylthiophenolate. For instance, 6-bromohexan-1-ol reacts with 2-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), facilitating an Sₙ2 mechanism. The reaction proceeds as:

Key Considerations :

-

Leaving Group Reactivity : Bromides exhibit moderate reactivity, necessitating prolonged heating (12–24 h).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiophenolate ion.

-

Yield Limitations : Competing elimination or oxidation side reactions may reduce efficiency, typically yielding 50–70%.

Tosylate Activation

Superior leaving groups like tosylates improve substitution kinetics. 6-hydroxyhexan-1-ol is treated with tosyl chloride (TsCl) in pyridine to form 6-tosyloxyhexan-1-ol, which undergoes substitution with 2-methylthiophenol:

Advantages :

Mitsunobu Reaction for Thioether Formation

The Mitsunobu reaction enables stereospecific C–S bond formation between alcohols and thiols. Using 1,6-hexanediol as a diol precursor, the C6 hydroxyl is coupled with 2-methylthiophenol under Mitsunobu conditions:

Stepwise Protocol

-

Protection : The C1 hydroxyl of 1,6-hexanediol is protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

Mitsunobu Coupling : The C6 hydroxyl reacts with 2-methylthiophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF:

-

Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl protecting group, yielding the target alcohol.

Performance Metrics :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-methylthiophenol, K₂CO₃ | DMF, 80°C, 24 h | 50–70% | Simple setup, readily available reagents |

| Tosylate Intermediate | TsCl, 2-methylthiophenol | THF, rt, 6 h | 75–85% | Faster, higher yields |

| Mitsunobu Reaction | DIAD, PPh₃, TBDMS-protected diol | THF, 0°C to rt, 12 h | 65–80% | Stereospecific, minimal byproducts |

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution occurs exclusively at the C6 position requires careful precursor design (e.g., protecting groups).

-

Thiol Handling : 2-methylthiophenol’s volatility and odor necessitate inert atmospheres and scavengers (e.g., Cu⁺).

-

Scalability : Mitsunobu reagents (DIAD, PPh₃) are cost-prohibitive for large-scale synthesis, favoring tosylate routes .

Q & A

Q. Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀OS |

| Molecular Weight | 224.36 g/mol |

| SMILES | OCCCCCSc1ccccc1C |

| InChIKey | ExampleKey-XXXXXX |

Advanced Question: How can computational modeling predict the reactivity of this compound in biochemical pathways?

Answer:

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C-S bond to predict cleavage under enzymatic conditions.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites.

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with experimental turnover rates .

Basic Question: What are the dominant biochemical pathways for this compound biogenesis in yeast?

Answer:

- Precursor Uptake : Cys-3SH is imported via yeast amino acid transporters (e.g., GAP1).

- Enzymatic Cleavage : β-lyase (e.g., IRC7p) catalyzes C-S bond cleavage, releasing free thiols.

- Acetylation : Alcohol acetyltransferases (e.g., ATF1) convert thiols to acetate esters .

Advanced Question: How does enzyme specificity impact thiol yield in genetically modified yeast strains?

Answer:

- IRC7p Variants : Truncated IRC7p (due to a frameshift mutation) reduces 3SH production by 40%. Use CRISPR-Cas9 to restore full-length enzyme activity.

- ATF1 Overexpression : Increases 3SHA formation but may divert precursors from free thiol pools. Balance using inducible promoters .

Basic Question: What quality control measures ensure reproducibility in thiol quantification studies?

Answer:

- Calibration Curves : Prepare daily using freshly diluted standards (0.1–100 ng/mL range).

- Blank Controls : Analyze solvent and matrix blanks to detect contamination.

- Interlaboratory Validation : Participate in ring trials with shared reference samples .

Advanced Question: How can isotopic labeling resolve conflicting data on precursor conversion efficiency?

Answer:

- ¹³C-Labeled Precursors : Track Glut-3SH vs. Cys-3SH conversion using isotopic ratios in HRMS.

- Pulse-Chase Experiments : Quantify turnover rates in mixed cultures to identify rate-limiting steps.

- Data Reconciliation : Use kinetic modeling (e.g., Michaelis-Menten) to align experimental and theoretical yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.